2-[(3,4-Dimethoxyphenyl)methyl]-4,4-diphenyl-1,3-benzoxazine
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Overview
Description
2-[(3,4-Dimethoxyphenyl)methyl]-4,4-diphenyl-1,3-benzoxazine is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring This particular compound is characterized by the presence of two methoxy groups on the phenyl ring and two phenyl groups attached to the benzoxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethoxyphenyl)methyl]-4,4-diphenyl-1,3-benzoxazine typically involves the reaction of 3,4-dimethoxybenzylamine with diphenylmethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dimethoxyphenyl)methyl]-4,4-diphenyl-1,3-benzoxazine undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzoxazine ring can be reduced to form the corresponding amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.
Scientific Research Applications
2-[(3,4-Dimethoxyphenyl)methyl]-4,4-diphenyl-1,3-benzoxazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dimethoxyphenyl)methyl]-4,4-diphenyl-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
2-(3,4-Dimethoxyphenyl)ethan-1-amine: Another related compound with a similar core structure.
3,4-Dimethoxyphenylacetonitrile: Shares the dimethoxyphenyl group but differs in the rest of the structure.
Uniqueness
2-[(3,4-Dimethoxyphenyl)methyl]-4,4-diphenyl-1,3-benzoxazine is unique due to the presence of the benzoxazine ring fused with two phenyl groups and the dimethoxyphenyl moiety. This unique structure imparts specific chemical and physical properties that make it suitable for various applications, particularly in the development of advanced materials and potential therapeutic agents.
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]-4,4-diphenyl-1,3-benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO3/c1-31-26-18-17-21(19-27(26)32-2)20-28-30-29(22-11-5-3-6-12-22,23-13-7-4-8-14-23)24-15-9-10-16-25(24)33-28/h3-19H,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJZQXUMFUZTCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC(C3=CC=CC=C3O2)(C4=CC=CC=C4)C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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